Cholesteryl-o-coumarate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99910-85-7 |
|---|---|
Molecular Formula |
C36H52O3 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H52O3/c1-24(2)9-8-10-25(3)30-16-17-31-29-15-14-27-23-28(19-21-35(27,4)32(29)20-22-36(30,31)5)39-34(38)18-13-26-11-6-7-12-33(26)37/h6-7,11-14,18,24-25,28-32,37H,8-10,15-17,19-23H2,1-5H3/b18-13+/t25-,28+,29+,30-,31+,32+,35+,36-/m1/s1 |
InChI Key |
JPTUJXPTFCNGAF-FWFAPRHVSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC=CC=C5O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5O)C)C |
Synonyms |
cholesteryl-2-coumarate cholesteryl-o-coumarate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Cholesteryl O Coumarate
Established and Emerging Synthetic Routes for Cholesteryl Esters
The synthesis of cholesteryl esters, including cholesteryl-o-coumarate, can be broadly categorized into enzyme-catalyzed and chemical methods. These approaches leverage biological catalysts or chemical reagents to facilitate the ester bond formation between cholesterol's hydroxyl group and a carboxylic acid.
Enzyme-Catalyzed Esterification Approaches
In biological systems, the esterification of cholesterol is a highly regulated process catalyzed by specific enzymes. nih.gov These biocatalysts offer high specificity and can operate under mild conditions, making them attractive for synthetic applications.
Acyl-CoA:Cholesterol Acyltransferases (ACATs): ACAT enzymes are membrane-bound proteins that catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.gov There are two main isoenzymes in mammals, ACAT1 and ACAT2. nih.gov ACAT1 is found in a wide range of tissues, while ACAT2 is primarily located in the intestine and liver. sigmaaldrich.com The synthesis occurs mainly in the endoplasmic reticulum and is crucial for cellular cholesterol storage. creative-proteomics.com The activity of ACAT is regulated by intracellular cholesterol levels; high cholesterol inhibits the enzyme, while low levels stimulate it. creative-proteomics.com
Lecithin:Cholesterol Acyltransferase (LCAT): LCAT is the primary enzyme responsible for cholesterol esterification in peripheral tissues. nih.govsigmaaldrich.com It circulates in the bloodstream, primarily associated with high-density lipoproteins (HDL). libretexts.org Unlike ACATs, LCAT utilizes phosphatidylcholine as the source for the acyl group that is transferred to cholesterol. sigmaaldrich.com This process is a key part of reverse cholesterol transport, where cholesterol from peripheral tissues is esterified and packaged into lipoproteins for transport back to the liver. libretexts.org
Cholesterol Esterase: Also known as cholesterol ester hydrolase, this enzyme primarily catalyzes the hydrolysis of sterol esters into sterols and fatty acids. worthington-biochem.comcreative-enzymes.com However, it can also be used as a biocatalyst for transacylation reactions to synthesize esters in environments with limited water. worthington-biochem.com Its ability to hydrolyze a wide array of ester substrates suggests its potential utility in the enzymatic synthesis of specialized cholesteryl esters. worthington-biochem.com
Chemical Condensation and Cross-Coupling Reactions
Chemical synthesis provides versatile and efficient routes to cholesteryl esters, offering broad substrate scope and scalability.
Direct Esterification: A straightforward method for synthesizing this compound involves the direct reaction of cholesterol with o-coumaric acid. evitachem.com This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. evitachem.com The process proceeds via the formation of an intermediate that subsequently eliminates a water molecule to yield the final ester product. evitachem.com
Palladium-Catalyzed Cross-Coupling: A novel and efficient method for synthesizing cholesteryl esters utilizes a palladium-catalyzed cross-coupling reaction. nih.govscirp.orgnih.gov This process involves reacting cholesterol, a bulky secondary alcohol, with aroyl chlorides. nih.govresearchgate.net The reaction is typically carried out using a palladium catalyst like the PdCl₂(dtbpf) complex, a base such as sodium tert-butoxide, and a solvent like 1,4-dioxane. nih.govnih.gov Employing microwave heating at temperatures around 100°C can significantly accelerate the reaction, leading to good to high yields of the cholesteryl ester product within a couple of hours. nih.govnih.gov This method is noted for its versatility, allowing for the synthesis of a wide variety of cholesterol esters with different functional groups. scirp.org
Table 1: Comparison of Synthetic Routes for Cholesteryl Esters
| Feature | Enzyme-Catalyzed Esterification | Chemical Condensation/Cross-Coupling |
|---|---|---|
| Catalyst | Enzymes (e.g., ACAT, LCAT, Cholesterol Esterase) sigmaaldrich.comcreative-proteomics.comworthington-biochem.com | Acid catalysts (e.g., H₂SO₄), Metal catalysts (e.g., Palladium complexes) nih.govevitachem.com |
| Specificity | High (stereospecific and regioselective) | Generally lower, may require protecting groups |
| Reaction Conditions | Mild (physiological pH and temperature) | Often requires harsher conditions (e.g., reflux, high temperature) nih.govevitachem.com |
| Reagents | Acyl-CoA, Phosphatidylcholine sigmaaldrich.comcreative-proteomics.com | Acyl chlorides, Carboxylic acids nih.govukm.my |
| Key Advantage | High selectivity, "Green" chemistry | High yields, broad substrate scope, scalability scirp.org |
| Example Reaction | LCAT-mediated esterification in HDL particles libretexts.org | Pd-catalyzed cross-coupling of cholesterol and aroyl chlorides under microwave irradiation nih.govnih.gov |
Specific Considerations for o-Coumarate Esterification to Cholesterol
The synthesis of this compound requires careful consideration of the chemical properties of o-coumaric acid. o-Coumaric acid is a hydroxycinnamic acid, meaning it possesses both a carboxylic acid group and a phenolic hydroxyl group. wikipedia.orgresearchgate.net
A primary challenge in the esterification process is the potential for the phenolic hydroxyl group to react under the same conditions intended for the carboxylic acid. To achieve selective esterification at the carboxylic acid, it is often necessary to protect the phenolic hydroxyl group first. ukm.my A common strategy involves acetylation of the hydroxyl group. ukm.my Once protected, the carboxylic acid can be activated, for instance, by converting it into a more reactive acid halide. ukm.my This activated intermediate can then react with cholesterol to form the ester bond. A final deprotection step would then be required to remove the acetyl group and reveal the free phenolic hydroxyl on the coumarate moiety. ukm.my
Derivatization for Functional Probes and Conjugates
This compound serves as a valuable chemical scaffold. The cholesterol portion provides a lipophilic anchor for membrane interaction, while the coumarate moiety offers sites for further chemical modification and functionalization.
This compound as a Scaffold for Bioconjugation (e.g., Oligonucleotides, Polymers)
The conjugation of a cholesterol moiety to therapeutic oligonucleotides, such as small interfering RNAs (siRNAs), is a well-established strategy to enhance their delivery and cellular uptake. nih.govarxiv.org Cholesterol-siRNA conjugates can associate with lipoproteins in the bloodstream, which facilitates their transport and uptake into cells like hepatocytes via lipoprotein receptors. nih.gov This approach led to one of the first demonstrations of gene silencing in vivo after systemic administration. nih.gov
This compound can act as a foundational structure for these bioconjugates. The cholesterol component provides the lipophilic character necessary for improved pharmacokinetics, while the o-coumarate part can be functionalized for attachment to biomolecules. nih.govnih.gov For instance, the phenolic hydroxyl or the aromatic ring of the coumarate could be modified to introduce a linker for covalent attachment to an oligonucleotide or a polymer. In one advanced delivery strategy, cholesterol-conjugated siRNA is co-administered with a polymer designed to enhance endosomal escape, dramatically improving the efficacy of gene silencing. nih.gov
Table 2: Examples of Cholesterol Bioconjugates and Their Purpose
| Conjugate Type | Attached Biomolecule | Purpose of Cholesterol Conjugation | Reference |
|---|---|---|---|
| Lipid-ON Conjugate | siRNA | Improve cellular uptake, increase circulation time, and promote uptake into hepatocytes via lipoproteins. nih.gov | nih.gov |
| Lipid-ON Conjugate | Antisense Oligonucleotide (ASO) | Reduce renal clearance and increase cellular uptake. nih.gov | nih.gov |
| Photocleavable Conjugate | siRNA | Allow for light-inducible activation of siRNA inhibitory activity. nih.gov | nih.gov |
| Polymer Co-delivery | siRNA (co-administered with polymer) | Target hepatocytes and enhance the efficacy of gene silencing by over 500-fold compared to the cholesterol-siRNA alone. nih.gov | nih.gov |
Synthesis of Analogs and Structurally Modified this compound Compounds
The structure of this compound can be systematically modified to create a library of analogs for probing biological systems or developing new therapeutic agents.
Modification of the Cholesterol Core: Analogs can be synthesized by altering the sterol backbone. For example, cholesteryl 2-methoxybenzoates have been synthesized, demonstrating that various functional groups can be introduced at different positions on the steroid core. mdpi.com
Modification of the Ester Linkage: The ester group itself can be varied. Research into the synthesis of p-coumarate esters with different fatty alcohols illustrates how the alcohol component can be changed. mdpi.com Similarly, the cholesterol portion of this compound could be replaced with other sterols or long-chain alcohols to study structure-activity relationships.
Modification of the Coumarate Moiety: The o-coumarate ring offers multiple sites for derivatization. Novel 3-ureido derivatives of 4-phenylcoumarin (B95950) have been synthesized and evaluated for biological activity, indicating that the coumarin (B35378) structure is amenable to significant functionalization. researchgate.net
Synthesis of Side-Chain Analogs: Long-chain analogs of cholesterol with varying alkyl side chains have been prepared to serve as probes for understanding cholesterol's interactions with membrane lipids and proteins. nih.gov This principle can be applied to create this compound analogs with altered lipophilicity and membrane-insertion properties.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (2E)-3-(2-Hydroxyphenyl)prop-2-enoic acid |
| 1,4-dioxane |
| 2-methoxybenzoyl chloride |
| 3-ureido derivatives of 4-phenylcoumarin |
| Acetic acid |
| Acetone |
| Acetyl-CoA |
| Aroyl chloride |
| Caffeic acid |
| Cholesterol |
| Cholesteryl 2-methoxybenzoates |
| This compound |
| Coumarin |
| o-Coumaric acid |
| p-Coumaric acid |
| Ethanol |
| Methanol |
| o-coumaric acid |
| PdCl₂(dtbpf) complex |
| Phosphatidylcholine |
| Sodium tert-butoxide |
Advanced Analytical Techniques for Investigation of Cholesteryl O Coumarate in Research Systems
Chromatographic Separations in Cholesteryl-o-coumarate Analysis
Chromatographic techniques are fundamental in the analysis of cholesteryl esters, including this compound, due to their ability to separate these compounds from complex mixtures. The choice between gas and liquid chromatography is often dictated by the specific research question and the properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like cholesteryl esters, a derivatization step is typically required to increase their volatility. biorxiv.orgmdpi.com This often involves converting the ester to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. cerealsgrains.org
GC-MS offers high resolution, allowing for the separation of different cholesteryl esters based on the chain length and degree of unsaturation of their fatty acid moieties. nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions, which creates a unique "fingerprint" for each compound. cerealsgrains.org The total ion chromatogram (TIC) from a GC-MS analysis displays the separated compounds as peaks, and the mass spectrum of each peak can be used for identification. cerealsgrains.org For instance, in the analysis of steryl cinnamic acid derivatives, GC-MS has been used to identify different isomers and derivatives after a saponification and derivatization process. cerealsgrains.org
While highly accurate, a significant limitation of GC-MS for cholesteryl ester analysis is the extensive sample preparation required, including derivatization, which can be laborious and time-consuming. biorxiv.orgbiorxiv.org
Table 1: Illustrative GC-MS Parameters for Analysis of Steryl Cinnamic Acid Derivatives
| Parameter | Value |
| Column | DB-5 0.25-mm × 15-m capillary column |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Transfer Line Temperature | 280°C |
| Oven Temperature Program | 140°C (3 min), ramp to 270°C at 20°C/min, hold for 3 min, ramp to 280°C at 2°C/min |
| Carrier Gas | Helium |
| Flow Rate | 1.2 ml/min |
| Mass Spectrometer | 70 eV |
| Data derived from studies on related steryl esters. cerealsgrains.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Ester Profiling
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of cholesteryl esters in many research settings. biorxiv.orgbiorxiv.orgnih.gov A key advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation and avoiding potential artifacts. researchgate.net This technique is particularly well-suited for profiling a wide range of cholesteryl esters in biological samples. biorxiv.orgbiorxiv.orgnih.gov
Reverse-phase LC is commonly employed, where cholesteryl esters are separated based on their hydrophobicity. biorxiv.orgbiorxiv.orgnih.govresearchgate.net The separated compounds are then introduced into the mass spectrometer for detection and quantification. While electrospray ionization (ESI) is not highly effective for neutral molecules like cholesteryl esters, they can form ammonium (B1175870) adducts that are readily detectable by the mass spectrometer. americanpharmaceuticalreview.com Atmospheric pressure chemical ionization (APCI) is another ionization technique that has been successfully used for the analysis of free cholesterol and cholesteryl esters. americanpharmaceuticalreview.com
Recent advancements in LC-MS methodology have led to the development of robust and high-throughput lipidomics strategies capable of identifying and quantifying a comprehensive profile of cholesterol and cholesteryl esters in various mammalian cells and tissues. biorxiv.orgbiorxiv.orgnih.govresearchgate.net These methods offer high sensitivity and the ability to analyze a large number of samples efficiently. biorxiv.orgbiorxiv.orgnih.gov
Table 2: Representative LC-MS Parameters for Cholesteryl Ester Profiling
| Parameter | Value |
| LC System | Agilent 1290 Infinity II UHPLC |
| Mass Spectrometer | Agilent 6545 Quadrupole Time Of Flight (QTOF) |
| Ionization Mode | Auto-MS/MS acquisition |
| Mobile Phase A | 50:50 (v/v) H₂O:MeOH + 0.1% formic acid + 10 mM ammonium formate |
| Mobile Phase B | 80:20 (v/v) IPA:MeOH + 0.1% (v/v) formic acid + 10 mM ammonium formate |
| Flow Rate | 0.5 mL/min |
| LC Gradient | 0–4 min, 40% B; 4–6 min, 40–60% B; 6–16 min, 60–100% B; 16–22 min, 100% B; 22–24 min, 100–40% B; 24–30 min, 40% B |
| Data derived from a facile LC-MS method for profiling cholesterol and cholesteryl esters. biorxiv.org |
Spectroscopic Methods for Mechanistic Elucidation (excluding basic identification data)
Beyond simple identification, spectroscopic techniques provide invaluable insights into the molecular structure and functional groups of this compound, which is essential for understanding its chemical reactivity and biological interactions.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including complex esters like this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms within the molecule. nih.govnih.gov
In the context of cholesteryl esters, ¹³C NMR has been used to investigate the rate of cholesterol esterification in human blood, providing insights into the transfer of acyl groups. nih.gov The chemical shifts (δ) observed in an NMR spectrum are highly sensitive to the molecular structure, allowing for the differentiation of isomers and the confirmation of functional group connectivity. libretexts.org For instance, the position of the hydroxyl group on the coumarate moiety (ortho, meta, or para) would result in distinct NMR spectra. nih.govmdpi.com The analysis of coupling patterns in ¹H NMR can further help in determining the stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. researchgate.net
For this compound, the IR spectrum would exhibit characteristic absorption bands for the ester functional group. Aromatic esters, such as this compound, typically show a strong carbonyl (C=O) stretching vibration at a higher wavenumber compared to saturated esters. spectroscopyonline.com In addition to the C=O stretch, the C-O stretching vibrations of the ester group would also be present, typically appearing as two distinct bands. spectroscopyonline.com The presence of the aromatic ring from the coumarate moiety and the characteristic vibrations of the cholesterol backbone would also be observable in the IR spectrum. researchgate.netnist.gov
Table 3: Characteristic IR Absorption Frequencies for Aromatic Esters
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C=O | Stretch | 1730 - 1715 |
| C-O | Asymmetric Stretch | ~1250 |
| C-O | Symmetric Stretch | ~1100 |
| Data based on general principles of IR spectroscopy for aromatic esters. spectroscopyonline.com |
Enzymatic Assays for Ester Hydrolysis and Formation Studies
Enzymatic assays are crucial for studying the biochemical transformations of this compound, particularly its hydrolysis and formation catalyzed by enzymes. These assays provide quantitative data on enzyme activity and can be used to screen for inhibitors or activators of these processes.
The hydrolysis of cholesteryl esters is a key step in cholesterol metabolism and is catalyzed by enzymes such as cholesterol esterase. bioassaysys.comnih.govsigmaaldrich.comworthington-biochem.com Assays to measure cholesterol esterase activity typically involve incubating the enzyme with a cholesteryl ester substrate and then quantifying the amount of free cholesterol or the fatty acid released over time. worthington-biochem.comresearchgate.net
One common method involves a coupled enzyme assay where the cholesterol produced from the hydrolysis of the cholesteryl ester is oxidized by cholesterol oxidase, leading to the production of hydrogen peroxide. worthington-biochem.com The hydrogen peroxide can then be measured colorimetrically using a peroxidase-catalyzed reaction with a suitable chromogen. worthington-biochem.com Alternatively, radiolabeled substrates, such as cholesteryl [1-¹⁴C]oleate, can be used, and the release of the radiolabeled fatty acid is measured. nih.gov
The formation of cholesteryl esters is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). americanpharmaceuticalreview.com Assays for ACAT activity would typically involve providing cholesterol and an activated form of o-coumaric acid (o-coumaroyl-CoA) to a system containing the enzyme and then measuring the formation of this compound, often using the chromatographic methods described previously.
Table 4: Components of a Typical Cholesterol Esterase Assay
| Component | Function |
| Cholesteryl Ester Substrate | The molecule to be hydrolyzed by the enzyme. |
| Cholesterol Esterase | The enzyme that catalyzes the hydrolysis reaction. |
| Buffer | Maintains the optimal pH for enzyme activity. |
| Cholesterol Oxidase | Oxidizes the cholesterol produced. |
| Peroxidase | Catalyzes the colorimetric reaction. |
| Chromogen | A substance that changes color in the presence of peroxidase and hydrogen peroxide. |
| Components are based on common cholesterol esterase assay kits and protocols. bioassaysys.comsigmaaldrich.comworthington-biochem.com |
Emerging Analytical Platforms in Lipidomics and Metabolomics Research of Cholesteryl Esters
The investigation of cholesteryl esters (CEs) within complex biological systems is undergoing a technological revolution, driven by the advent of novel analytical platforms in lipidomics and metabolomics. Traditional methods often struggle with the inherent challenges of analyzing CEs, such as their hydrophobicity, poor ionization efficiency, and the existence of numerous isomeric and isobaric species. biorxiv.orgnih.gov Emerging platforms, however, offer enhanced sensitivity, specificity, and spatial resolution, providing unprecedented insights into the roles of CEs in health and disease. mdpi.com These technologies are crucial for characterizing novel compounds like this compound by providing a framework for their detection and structural elucidation within the broader class of cholesteryl esters.
Mass Spectrometry Imaging (MSI) for Spatial Lipidomics
Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free technique to visualize the spatial distribution of lipids directly in tissue sections. nih.govnih.gov This approach provides vital context by mapping where specific cholesteryl esters are located, which is crucial for understanding their localized metabolic functions and accumulation in pathology. nih.gov Several MSI technologies are at the forefront of lipidomics research.
Matrix-Assisted Laser Desorption/Ionization (MALDI) MS Imaging: MALDI-MSI is a widely used imaging technique for lipids. researchgate.net While it has been successfully used to image cholesterol, its application for detailed cholesteryl ester mapping is still developing. biorxiv.org Advances in matrix application and laser technology are improving spatial resolution, with some studies achieving resolutions of less than 50 μm. researchgate.net
Desorption Electrospray Ionization (DESI) MS Imaging: DESI-MSI is another technique used to map lipids on tissue surfaces. rsc.org Research on co-culture cell models of the intestinal epithelium has shown that DESI-MSI can distinguish different lipid profiles, noting that Caco-2 cells are particularly rich in cholesteryl esters compared to HT29-MTX cells. rsc.org This highlights its potential for studying lipid metabolism in distinct cell populations within a complex system. rsc.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS offers exceptional spatial resolution, reaching the sub-micrometer range, which allows for the interrogation of subcellular structures. mdpi.com By coupling 2D mapping with gradual sputtering of the sample surface, ToF-SIMS can generate 3D molecular maps. mdpi.com This has been used to demonstrate that cholesteryl oleate (B1233923) has a distinct distribution in the stratum corneum compared to other major skin lipids, suggesting a unique localization outside the primary lipid matrix. nih.govmdpi.com
Table 1: Comparison of Emerging Mass Spectrometry Imaging (MSI) Platforms for Cholesteryl Ester Analysis
| Technique | Principle | Typical Spatial Resolution | Key Finding for Cholesteryl Esters | Reference |
|---|---|---|---|---|
| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. | < 50 μm | Has been used to image cholesterol in rodent brain tissue; development for cholesteryl esters is ongoing. | biorxiv.orgresearchgate.net |
| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from a surface at ambient pressure. | ~100-200 µm | Revealed that Caco-2 intestinal cells have a lipidome rich in cholesteryl esters. | rsc.org |
| ToF-SIMS | A primary ion beam sputters secondary ions from the sample surface, which are analyzed by a time-of-flight detector. | Sub-micrometer | Enabled 3D imaging suggesting a distinct localization of cholesteryl oleate in the stratum corneum. | mdpi.com |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
The integration of ion mobility spectrometry (IMS) into LC-MS workflows adds a third dimension of separation, significantly enhancing peak capacity and analytical resolution. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, allowing it to resolve isomeric and isobaric lipids that co-elute during chromatography. uantwerpen.be This is particularly valuable for the complex mixtures of CEs found in biological samples. chromatographyonline.com
Trapped Ion Mobility Spectrometry (TIMS): When combined with Parallel Accumulation-Serial Fragmentation (PASEF), TIMS enables in-depth lipidomics from minimal sample amounts with high sensitivity. biorxiv.org This high-sensitivity workflow is capable of achieving attomole-level detection and has been used to compile a large library of lipid collisional cross-section (CCS) values, which serve as an additional identifier for molecules like cholesteryl esters. biorxiv.org The diagnostic fragment ion for cholesteryl esters at m/z 369.3516 is commonly used for identification in these workflows. biorxiv.org
Differential Mobility Spectrometry (DMS): DMS, also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), separates ions based on their differential mobility in high and low electric fields. sciex.com The Lipidyzer™ platform utilizes DMS to separate lipid classes, including CEs, prior to MS analysis. sciex.com This approach improves the accuracy of quantification; when using the platform's internal standards, the total CE concentration in human serum was quantified with less than 10% bias, compared to a 100% bias when using a single internal standard. sciex.com
Drift Tube Ion Mobility Spectrometry (DTIMS): DTIMS, coupled with LC-MS, has been shown to increase compound identification rates in untargeted lipidomics. uantwerpen.be It provides experimental CCS values that can be used to differentiate between lipid isomers, a significant challenge in conventional lipid analysis. uantwerpen.be
Table 2: Applications of Ion Mobility Spectrometry (IMS) in Cholesteryl Ester Research
| IMS Technique | Coupled Platform | Key Advantage | Research Application/Finding | Reference |
|---|---|---|---|---|
| TIMS-PASEF | Nanoflow LC-QTOF-MS | High sensitivity (attomole), high-throughput, and high precision CCS measurements. | Enabled in-depth lipidomics from minimal samples and compilation of a large lipid CCS library. | biorxiv.org |
| DMS (SelexION®) | QTRAP-MS (Shotgun) | Separates lipid classes, reducing interferences and improving quantitative accuracy. | Quantified total cholesteryl esters in serum with <10% bias. | sciex.com |
| DTIMS | LC-MS | Provides an orthogonal separation to RPLC, aiding in the separation of isomeric and isobaric species. | Improves compound identification rates in untargeted lipidomics by adding CCS values as an identifier. | uantwerpen.be |
| IMS | LC-HRMS | Improves overall peak capacity for analyzing complex mixtures of oxidized lipids. | Demonstrated potential for separating oxidized lipid isomers that are unresolved by chromatography alone. | uantwerpen.be |
Advanced Chromatography and Separation Platforms
While mass spectrometry provides detection, chromatography provides the essential first dimension of separation. Recent advancements in liquid chromatography and related techniques have pushed the boundaries of lipidomics.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles to achieve higher resolution and faster analysis times compared to conventional HPLC. chromatographyonline.com Reverse-phase UHPLC-MS methods are now capable of robustly detecting and quantifying both cholesterol and a wide range of cholesteryl esters from a single lipid extract without chemical derivatization. biorxiv.orgbiorxiv.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism based on polarity, enabling the separation of lipid classes. chromatographyonline.comupce.cz It is particularly effective for separating polar and charged lipids, but nonpolar lipids like cholesteryl esters show poor retention. chromatographyonline.com However, in comprehensive two-dimensional LC setups, HILIC can be combined with reverse-phase LC to achieve broad lipidome coverage. nih.govchromatographyonline.com
Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase, which provides unique selectivity for lipids. chromatographyonline.com Like HILIC, UHPSFC can separate lipid classes, but it is also capable of resolving nonpolar species like cholesteryl esters and triglycerides, often without the overlap seen in reverse-phase methods. chromatographyonline.coma-star.edu.sg
Multidimensional Liquid Chromatography (MDLC): Two-dimensional (2D) LC systems couple different column chemistries (e.g., HILIC x RPLC) to dramatically increase separation power. nih.gov This comprehensive approach is particularly interesting for untargeted lipidomics, where it can resolve hundreds of molecular features in a single analysis, enhancing the coverage of the entire lipidome. nih.govchromatographyonline.com
Molecular and Cellular Mechanisms of Cholesteryl O Coumarate Interaction
Membrane Integration and Modulation of Lipid Bilayer Properties
The structure of cholesteryl-o-coumarate, combining a rigid sterol nucleus with a coumarate moiety, suggests a capacity to intercalate into cellular membranes, thereby influencing their physical properties and the function of embedded proteins.
Cholesterol is a critical modulator of membrane fluidity, acting as a "fluidity buffer". libretexts.org It prevents the membrane from becoming too fluid at high temperatures and too rigid at low temperatures by inserting itself between phospholipids (B1166683). libretexts.orglabxchange.org This action helps maintain the structural integrity and functionality of the cell membrane across a range of temperatures. libretexts.orglabxchange.org The presence of cholesterol disrupts the tight packing of phospholipid fatty acid chains at low temperatures, which increases fluidity, while its rigid, planar steroid ring structure restricts the movement of phospholipids at higher temperatures, thus decreasing fluidity. labxchange.org The integration of cholesterol and its derivatives can lead to the formation of specialized membrane microdomains, often called lipid rafts, which are enriched in cholesterol and sphingolipids. utl.pt These domains are involved in organizing clusters of transmembrane proteins and play a role in various cellular processes. libretexts.org While direct studies on this compound's specific impact are limited, its structural similarity to cholesterol suggests it would also integrate into the lipid bilayer. researchgate.netvanderbilt.edu The addition of the o-coumarate group could alter the precise nature of its interaction with surrounding lipids, potentially affecting local membrane order and the formation or stability of lipid domains. doaj.org
Cholesterol and its analogs can directly interact with and modulate the function of various integral membrane proteins. vanderbilt.edu Specific protein domains have been identified that recognize and bind cholesterol, influencing protein conformation and activity. nih.govnih.gov Two notable examples are the sterol-sensing domain (SSD) and the cholesterol recognition/interaction amino acid consensus (CRAC) domain. nih.gov
The Sterol-Sensing Domain (SSD) is a conserved motif of about 180 amino acids that typically forms five transmembrane segments. ebi.ac.ukwikipedia.org It is found in proteins crucial for cholesterol homeostasis and signaling, such as HMG-CoA reductase (HMGCR), SREBP cleavage-activating protein (SCAP), and the Niemann-Pick C1 (NPC1) protein. wikipedia.orgnih.gov The SSD allows these proteins to "sense" cellular sterol levels and trigger appropriate regulatory responses. ebi.ac.uknih.gov For instance, when cholesterol levels are high, SCAP binds to it, leading to the retention of the SREBP transcription factor in the endoplasmic reticulum and a subsequent decrease in cholesterol synthesis. nih.gov Mutations within the SSD can disrupt this regulation, highlighting its critical role. researchgate.net
The Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) domain is another motif that facilitates interactions with cholesterol. nih.gov Proteins containing CRAC motifs are often found in cholesterol-rich membrane domains. nih.gov The interaction between cholesterol and these domains is thought to be a key factor in the localization and function of these proteins. nih.govnih.gov Given that this compound retains the core cholesterol structure, it is plausible that it could interact with these sterol-binding domains, potentially competing with cholesterol and modulating the activity of associated proteins.
Table 1: Key Proteins with Sterol-Sensing Domains (SSDs)
| Protein | Function | Role of SSD |
|---|---|---|
| HMG-CoA Reductase (HMGCR) | Enzyme in cholesterol biosynthesis. wikipedia.org | Mediates feedback regulation; binding to sterols can trigger protein degradation. wikipedia.orgnih.gov |
| SREBP Cleavage-Activating Protein (SCAP) | Regulates cholesterol synthesis by controlling the activation of SREBP transcription factors. wikipedia.org | Senses high cholesterol levels, leading to the retention of SREBP in the ER. nih.gov |
| Niemann-Pick C1 (NPC1) | Involved in the intracellular transport of cholesterol from lysosomes. wikipedia.orgnih.gov | Regulates the trafficking of LDL-derived cholesterol. nih.gov |
| Patched (PTCH) | Receptor in the Hedgehog signaling pathway. wikipedia.org | Binds to the cholesterol moiety of the Hedgehog protein, essential for signaling activity. wikipedia.org |
Influence on Membrane Fluidity and Organization.
Cellular Uptake and Intracellular Trafficking Mechanisms (mechanistic studies)
The entry of molecules into a cell can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis. d-nb.info For lipid-based molecules and nanoparticles, endocytosis is a common route. d-nb.infofrontiersin.org This process involves the cell membrane engulfing the substance to form a vesicle, or endosome, which is then transported into the cell. d-nb.info The specific pathway can be clathrin-mediated, caveolae-mediated, or independent of both. d-nb.info
Once inside the cell, the cargo's journey continues through the endo-lysosomal pathway. d-nb.info Liposomes, which are lipid-based vesicles often constructed with phospholipids and cholesterol, are typically internalized via endocytosis. nih.gov After internalization, their components can be trafficked to different organelles. nih.gov For example, studies with conventional liposomes have shown that after escaping the endosome, the phospholipid component (DOPC) can be found in the endoplasmic reticulum (ER) and Golgi apparatus, while the cholesterol component is localized to the ER. nih.gov The trafficking of long-chain fatty acids also involves a complex system of binding proteins and transport vesicles, such as caveolae, to direct them to specific metabolic fates. nih.govresearchgate.net While specific mechanistic studies on this compound are not detailed in the provided results, its lipophilic nature suggests it would likely utilize these established lipid uptake and trafficking pathways.
Impact on Cellular Lipid Homeostasis and Metabolism (mechanistic, non-clinical)
The balance of lipids within a cell, or lipid homeostasis, is a tightly regulated process involving uptake, synthesis, storage, and efflux. nih.gov Cholesteryl esters, formed by the esterification of cholesterol, are the primary form in which cholesterol is stored within cells in structures called lipid droplets. inat.rufrontiersin.org
Cholesterol efflux is the process by which cells remove excess cholesterol, a key mechanism for preventing its toxic accumulation. frontiersin.org This process is a crucial first step in reverse cholesterol transport, where cholesterol is moved from peripheral tissues back to the liver for excretion. nih.gov Key proteins involved in mediating cholesterol efflux include ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, and scavenger receptor BI (SR-BI). nih.govresearchgate.net ABCA1 primarily facilitates the efflux of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), while ABCG1 mediates efflux to mature high-density lipoprotein (HDL) particles. nih.gov The expression of these transporters is often regulated by the Liver X Receptor (LXR), which is activated by high cellular cholesterol levels. frontiersin.orgnih.gov Studies on related compounds, like p-coumaric acid, have shown an ability to upregulate genes associated with cholesterol efflux, including ABCA1 and LXRα, suggesting a potential mechanism for reducing lipid accumulation. nih.gov
The accumulation of lipids, particularly cholesteryl esters, within cells like macrophages can lead to the formation of "foam cells," a hallmark of early atherosclerosis. nih.govcore.ac.uk This process occurs when the uptake of modified lipoproteins, such as oxidized low-density lipoprotein (ox-LDL), exceeds the cell's capacity for cholesterol efflux. nih.govcore.ac.uk The accumulation of intracellular lipid droplets is a visible sign of this imbalance. nih.govslideshare.net Research on p-coumaric acid has demonstrated that it can inhibit the lipid accumulation induced by ox-LDL in macrophage foam cells. nih.gov This effect was associated with the downregulation of scavenger receptors involved in lipid uptake (like CD36 and SR-A1) and the upregulation of cholesterol efflux pathways. nih.gov These findings in a related coumaric acid derivative suggest that this compound could potentially influence the balance of lipid uptake and efflux, thereby modulating lipid accumulation in model cell systems.
Table 2: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cholesterol |
| p-coumaric acid |
| Phosphatidylcholine (PC) |
| Sphingomyelin |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) |
| Cholesteryl ester |
| Oxidized low-density lipoprotein (ox-LDL) |
| Apolipoprotein A-I (apoA-I) |
Regulation of Cholesterol Efflux Pathways.
Participation in Cellular Signaling Cascades
This compound, as a hybrid molecule, participates in complex cellular signaling cascades primarily through the distinct and sometimes synergistic actions of its constituent parts: cholesterol and o-coumaric acid, which are released upon enzymatic hydrolysis. evitachem.com The compound's interaction with cellular signaling is multifaceted, influencing pathways that govern lipid metabolism, inflammation, and cellular homeostasis.
Modulation of Specific Receptor-Mediated Pathways
The cholesterol moiety of this compound directly implicates the compound in the modulation of receptor-mediated pathways critical for maintaining cellular cholesterol balance. The primary pathway involved is the Low-Density Lipoprotein (LDL) receptor pathway. nih.govaminer.cn
Upon hydrolysis of this compound by enzymes like cholesterol esterase, free cholesterol is released into the cell. evitachem.com This increase in the intracellular cholesterol pool triggers a sophisticated feedback mechanism to prevent cholesterol over-accumulation. cursoactualidadesendislipidemias.com This regulation is mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.govlibretexts.org When cellular cholesterol levels are high, cholesterol binds to the SCAP (SREBP-cleavage activating protein), preventing the SREBP-SCAP complex from moving from the endoplasmic reticulum to the Golgi apparatus. libretexts.org This inaction halts the proteolytic cleavage and activation of SREBP. cursoactualidadesendislipidemias.com
Consequently, the activated SREBP fragment cannot enter the nucleus to stimulate the transcription of target genes. nih.gov This leads to two major outcomes:
Suppression of the LDL Receptor Gene: The synthesis of new LDL receptors is downregulated, reducing the cell's capacity to take up further cholesterol from the bloodstream. aminer.cncursoactualidadesendislipidemias.com
Inhibition of Cholesterol Synthesis: The transcription of genes for key cholesterol biosynthetic enzymes, such as HMG-CoA reductase, is suppressed. libretexts.org
Simultaneously, excess intracellular cholesterol can activate the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies the cholesterol for storage within the cell as lipid droplets. cursoactualidadesendislipidemias.com Through the actions of its liberated cholesterol, this compound can thus influence the cell's sensitivity and response to circulating lipoproteins via the LDL receptor-mediated endocytosis pathway. cursoactualidadesendislipidemias.com
Table 1: Modulation of Receptor-Mediated Cholesterol Pathways by this compound Metabolites
| Metabolite | Pathway | Key Receptor/Protein | Mechanism of Action | Cellular Outcome | References |
|---|---|---|---|---|---|
| Cholesterol | LDL Receptor Pathway / SREBP Feedback | LDL Receptor, SREBP/SCAP Complex | Increased intracellular cholesterol from hydrolysis inhibits the SREBP pathway, reducing LDL receptor gene transcription. | Decreased cellular uptake of LDL cholesterol. | cursoactualidadesendislipidemias.comnih.govlibretexts.org |
| Cholesterol | Cholesterol Esterification | Acyl-CoA:cholesterol acyltransferase (ACAT) | Excess intracellular cholesterol allosterically activates ACAT. | Increased storage of cholesterol as cholesteryl esters. | cursoactualidadesendislipidemias.com |
Involvement with Key Intracellular Signaling Molecules (e.g., NF-κB, LXRα, PPARγ)
The molecular interactions of this compound extend to key intracellular signaling molecules that form a critical nexus between metabolism and inflammation. These interactions are largely driven by the biological activities of both the o-coumaric acid and cholesterol components.
Nuclear Factor-κB (NF-κB): The NF-κB signaling cascade is a cornerstone of the inflammatory response. mdpi.com Research on related phenolic compounds strongly suggests that the coumarate moiety of this compound can exert anti-inflammatory effects by inhibiting this pathway. Studies on p-coumaric acid, an isomer of o-coumaric acid, have demonstrated its ability to suppress the activation of NF-κB that is otherwise prompted by inflammatory stimuli. nih.gov Similarly, other complex sterol esters have been shown to reduce inflammation by inhibiting NF-κB pathways. mdpi.com This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and various interleukins. mdpi.comnih.gov
Liver X Receptor α (LXRα) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): LXRα and PPARγ are nuclear receptors that act as master regulators of lipid metabolism and inflammatory responses, particularly in macrophages. nih.govnih.gov They function as a key defensive mechanism against lipid accumulation and atherosclerosis. lablogic.com
PPARγ is activated by fatty acids and their derivatives. Upon activation, it plays a crucial role in regulating genes involved in lipid metabolism. lablogic.com
LXRα is activated by specific cholesterol metabolites (oxysterols) and, in turn, stimulates the expression of genes responsible for cholesterol efflux from the cell, such as ATP binding cassette transporter A1 (ABCA1). nih.govlablogic.com
Research shows that PPARγ can induce the expression of LXRα, creating a coordinated signaling cascade (PPARγ–LXRα–ABCA1) that promotes the removal of cholesterol from macrophages and prevents their transformation into foam cells. lablogic.com Studies involving p-coumaric acid have shown it significantly upregulates the expression of both PPARγ and LXRα. nih.gov Therefore, upon hydrolysis, the o-coumaric acid portion of this compound can promote the expression of these protective nuclear receptors. Simultaneously, the released cholesterol can be converted into oxysterols, providing the natural ligands to activate LXRα. nih.gov This dual action suggests a synergistic potential for this compound in activating pathways that enhance cholesterol efflux and suppress inflammation.
Table 2: Involvement of this compound Moieties with Key Intracellular Signaling Molecules
| Signaling Molecule | Interacting Moiety | Observed/Inferred Effect | Downstream Consequence | References |
|---|---|---|---|---|
| NF-κB | o-Coumaric Acid | Inhibition of activation and nuclear translocation. | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | mdpi.comnih.gov |
| LXRα | o-Coumaric Acid & Cholesterol (as oxysterol metabolites) | Upregulation of gene expression by the coumarate moiety; Ligand-dependent activation by cholesterol metabolites. | Increased expression of cholesterol efflux transporters (e.g., ABCA1). | nih.govnih.govnih.govlablogic.com |
| PPARγ | o-Coumaric Acid | Upregulation of gene expression. | Enhanced lipid metabolism and induction of the LXRα-ABCA1 pathway. | nih.govlablogic.com |
Enzymatic Transformations and Metabolic Fates of Cholesteryl O Coumarate
Potential Metabolic Pathways of the o-Coumarate Moiety
Once cholesteryl-o-coumarate is hydrolyzed, the liberated o-coumaric acid (also known as 2-hydroxycinnamic acid) would enter its own metabolic pathway. While human metabolism pathways are not fully detailed, microbial systems provide insight into potential transformations.
In certain bacteria, such as Lactobacillus plantarum, o-coumaric acid can be specifically reduced to melilotic acid (3-(2-hydroxyphenyl)propanoic acid) by an NADH-dependent reductase. asm.org This enzyme demonstrates high specificity for the ortho-isomer compared to its meta- and para-coumaric acid counterparts. asm.org
Other bacterial degradation routes have also been described. In Pseudomonas species, the metabolism of coumarin (B35378), a related compound, can proceed through intermediates including dihydrocoumarin (B191007) and melilotic acid, which is then hydroxylated to 2,3-dihydroxyphenylpropionic acid. tandfonline.com An alternative pathway involving the direct oxidation of o-coumaric acid to 2,3-dihydroxycinnamic acid has also been proposed in these microorganisms. tandfonline.com Furthermore, studies on Aromatoleum aromaticum suggest that while it does not support growth, o-coumarate can be cometabolized, indicating the involvement of highly specific enzymes potentially related to β-oxidation pathways used for other phenylpropanoids. nih.gov
Table 3: Potential Microbial Metabolic Pathways for o-Coumaric Acid
| Organism/System | Proposed Pathway | Key Intermediates/Products | Source(s) |
|---|---|---|---|
| Lactobacillus plantarum | Reduction of side chain | Melilotic acid | asm.org |
| Pseudomonas sp. | Reduction and hydroxylation | Melilotic acid, 2,3-dihydroxyphenylpropionic acid | tandfonline.com |
| Pseudomonas sp. | Oxidation of phenyl ring | 2,3-dihydroxycinnamic acid | tandfonline.com |
Comparative Enzymology with Other Cholesteryl Esters and Coumarate Isomers
The enzymatic handling of this compound can be contextualized by comparing it to other, similar molecules.
The specificity of pancreatic cholesterol esterase is a key point of comparison. This enzyme readily hydrolyzes this compound and other esters like cholesteryl oleate (B1233923), but pancreatic lipase (B570770) does not act on this compound. researchgate.netnih.gov In contrast, some lipases have been used for the enzymatic synthesis of the isomeric cholesterol-p-coumarate, highlighting significant differences in substrate specificity between enzyme types and compound isomers. researchgate.net
Furthermore, the sterol portion of the ester influences the reaction. Cholesterol esterase can hydrolyze ferulic acid esters of β-sitosterol and campesterol (B1663852) but not those of cycloartenol, indicating that the enzyme recognizes and is sensitive to the structure of the sterol moiety. researchgate.net This suggests the cholesterol backbone of this compound is a suitable structure for the enzyme's active site.
The natural occurrence of related compounds, such as p-coumarate and ferulate esters of various phytosterols (B1254722) in cereal grains, underscores that such ester linkages are common in biology. libretexts.orghelsinki.fi The differential hydrolysis and synthesis of these various esters by a range of enzymes demonstrate a high degree of biochemical specificity.
Table 4: Comparative Enzymatic Activity on Cholesteryl and Steryl Esters
| Substrate | Enzyme | Activity Observed | Source(s) |
|---|---|---|---|
| This compound | Pancreatic Cholesterol Esterase | Hydrolysis | researchgate.net |
| This compound | Pancreatic Lipase | No Hydrolysis | researchgate.net |
| Cholesterol-p-coumarate | Lipases (various) | Synthesis | researchgate.net |
| Cholesteryl oleate | Pancreatic Cholesterol Esterase | Hydrolysis & Synthesis | nih.gov |
| Steryl ferulates (γ-oryzanol) | Pancreatic Cholesterol Esterase | Hydrolysis (sterol-specific) | researchgate.net |
Photochemical and Photophysical Properties of Cholesteryl O Coumarate
Characterization of Light Absorption and Emission by the o-Coumarate Chromophore
The photophysical properties of cholesteryl-o-coumarate are primarily dictated by the o-coumarate group, which acts as the chromophore responsible for the molecule's interaction with light. The absorption of ultraviolet (UV) light by the o-coumarate moiety elevates the molecule to an electronically excited state.
The absorption and emission characteristics of coumarin (B35378) and its derivatives are well-documented. researchgate.net In general, coumarins exhibit absorption maxima in the UV region. For instance, p-coumaric acid, a related isomer, has an absorption maximum at approximately 310 nm in water. researchgate.net The specific absorption wavelength of this compound is influenced by the substitution pattern on the coumarin ring and the solvent environment. The ester linkage to the bulky cholesteryl group can also subtly modify the electronic environment of the chromophore, potentially leading to shifts in the absorption spectrum compared to simpler coumarate esters.
Upon absorption of light, the excited molecule can relax back to the ground state through several pathways, including fluorescence emission. The fluorescence of coumarin derivatives is a key feature, often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. mdpi.com The emission properties are sensitive to the molecular structure and the surrounding medium. For example, the presence of electron-donating or withdrawing groups on the coumarin ring can tune the emission wavelength.
Table 1: Photophysical Properties of Related Coumarin Derivatives This table presents data for related coumarin compounds to provide context for the expected properties of the o-coumarate chromophore.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Solvent |
|---|---|---|---|
| p-Coumaric Acid | 310 nm | 430 nm, 455 nm | Water |
| 7-Amino-4-methylcoumarin | - | Minimal | - |
| Quinine Sulfate (standard) | - | - | 0.5 M H₂SO₄ |
Data sourced from references researchgate.netresearchgate.netmdpi.com. Note that direct photophysical data for this compound was not available in the searched literature, so data for structurally related compounds is provided for illustrative purposes.
Photoisomerization and Photoreactivity Studies of the Coumarate Moiety
A hallmark of the coumarate moiety is its ability to undergo photochemical reactions, most notably trans-cis isomerization around the double bond of the acrylic acid side chain. science.govresearchgate.net This reversible photoisomerization is a key process in the function of photoactive proteins that utilize a coumaric acid chromophore. researchgate.net Upon absorption of UV light, the trans isomer can be converted to the cis isomer. This process can be reversed either thermally or by irradiation with a different wavelength of light. science.gov
The photoreactivity of the coumarate group can also include intermolecular [2+2] cycloaddition reactions, particularly in the solid state or in concentrated solutions. researchgate.net This can lead to the formation of dimers and oligomers. The specific photochemical pathway that dominates depends on factors such as the concentration of the compound, the solvent, and the presence of other reactive species.
The substitution at the phenolic hydroxyl group, in this case with a cholesteryl moiety, can influence the photoreactivity. The bulky nature of the cholesterol group may sterically hinder intermolecular reactions, potentially favoring intramolecular processes like photoisomerization.
Applications in Photodynamic Research and Imaging (conceptual, non-clinical)
The inherent fluorescence of the coumarate chromophore suggests potential, though currently conceptual, applications for this compound in photodynamic research and imaging. nih.govtaylorfrancis.com Photosensitizers used in photodynamic therapy (PDT) are molecules that, upon light activation, generate reactive oxygen species (ROS) that can induce cell death. plos.org While coumarins themselves are not typically potent photosensitizers for PDT, their fluorescent properties are valuable for imaging. researchgate.netfrontiersin.org
A molecule like this compound could conceptually be used as a fluorescent probe to study cellular membranes. The lipophilic cholesteryl tail would be expected to anchor the molecule within the lipid bilayer of cell membranes, a critical component in many biological processes. nih.gov The coumarate headgroup would then act as a fluorescent reporter, allowing for visualization of the probe's localization and dynamics within the membrane using fluorescence microscopy techniques. nih.govnih.gov This could provide insights into membrane structure and function.
Furthermore, the development of theranostic agents, which combine therapeutic and diagnostic capabilities, is a growing area of research. taylorfrancis.comnih.gov A molecule that combines a fluorescent imaging component with a therapeutically active moiety is a key example. While this compound in its current form is not designed as a therapeutic agent, its structure serves as a conceptual model for how a fluorescent chromophore can be attached to a biologically relevant scaffold like cholesterol.
Influence of Cholesteryl Moiety on Photochemical Stability and Behavior
Firstly, the cholesteryl group can affect the thermal stability of the molecule. Studies on other cholesteryl derivatives have shown that the nature of the linkage between the cholesterol unit and an attached chromophore can influence thermal decomposition pathways. yuntech.edu.tw The ester linkage in this compound is a potential site for thermal or photochemical cleavage.
Secondly, the cholesteryl moiety can influence the aggregation behavior of the molecule in different environments. The self-assembly of cholesterol-containing molecules is a well-known phenomenon. mdpi.com This aggregation can, in turn, affect the photochemical and photophysical properties of the coumarate chromophore by altering its local environment and proximity to other chromophores. This could lead to changes in fluorescence quantum yield or favor certain photochemical reaction pathways, such as cycloaddition, over others.
Finally, the cholesteryl group can provide a degree of photochemical stability to the coumarate moiety by isolating it from certain reactive species, particularly in aqueous environments. By anchoring the molecule in a non-polar environment like a cell membrane, the cholesterol tail can protect the coumarate group from water-soluble quenching agents.
Computational and Theoretical Investigations of Cholesteryl O Coumarate Systems
Molecular Docking and Binding Affinity Predictions with Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While no studies have specifically reported the docking of cholesteryl-o-coumarate, research on other cholesteryl esters and coumarate derivatives provides valuable precedents for how it might interact with protein targets.
Case Study: Cholesteryl Esters and CD1c
One study investigated the binding of lipids to human CD1c, a protein involved in presenting lipid antigens to T cells. Molecular docking simulations were performed to assess whether cholesteryl esters could act as stabilizing ligands for the CD1c binding cavity. pnas.org
Methodology: The software GOLD 5.0 was used to dock various natural cholesteryl esters, including cholesteryl oleate (B1233923), into the crystal structure of CD1c. The binding cavity was defined based on known ligands, encompassing all protein residues within a 6 Å radius. pnas.org
Findings: The simulations predicted favorable docking poses for the cholesteryl esters. The cholesterol moiety was accommodated within the F' channel of the protein's binding groove, while the fatty acyl chain occupied the A' channel. This dual engagement was hypothesized to stabilize the CD1c conformation, enabling it to be recognized by T cells. pnas.org
Case Study: Cholesteryl Ester Transfer Protein (CETP) Inhibition
Other studies have used docking and MD simulations to understand how small molecules inhibit the Cholesteryl Ester Transfer Protein (CETP), which facilitates the exchange of cholesteryl esters between lipoproteins. nih.govplos.orgmdpi.com These studies show that inhibitors often bind within a hydrophobic tunnel in the protein, physically blocking the passage of cholesteryl esters. nih.govplos.org This indicates that the cholesterol and ester moieties are key to recognition and transport through the CETP tunnel.
Case Study: Coumaric Acid Derivatives
Research on the biological activity of various p-coumaric acid esters against Trypanosoma cruzi has also employed computational methods. Docking studies were used to identify potential protein targets for these compounds, with carbonic anhydrases and aldo-keto reductases being considered. nih.gov This highlights that the coumarate portion of this compound could also contribute to specific protein interactions.
| Compound Class | Protein Target | Key Findings from Docking Simulations | Reference |
|---|---|---|---|
| Cholesteryl Esters (e.g., Cholesteryl Oleate) | Human CD1c | Predicted favorable binding with the cholesterol moiety in the F' channel and the acyl chain in the A' channel. pnas.org | pnas.org |
| Small Molecule Inhibitors | Cholesteryl Ester Transfer Protein (CETP) | Inhibitors bind inside a hydrophobic tunnel, physically occluding the path for cholesteryl ester transfer. nih.govplos.org | nih.govplos.org |
| p-Coumaric Acid Esters | Trypanosoma cruzi proteins (e.g., Carbonic Anhydrase) | Identified potential protein targets to explain trypanocidal activity. nih.gov | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of a molecule, which in turn governs its reactivity. mdpi.comdokumen.pub Specific DFT calculations for the entire this compound molecule are not found in the literature, but studies on coumarin (B35378) derivatives provide a clear blueprint for how the electronically active o-coumarate portion would be analyzed. asrjetsjournal.org
The reactivity of a molecule can be described by global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include the HOMO-LUMO gap (ΔE), chemical hardness (η), global softness (S), and electrophilicity index (ω). asrjetsjournal.org
Research Findings from Coumarin Derivatives:
A theoretical study on a series of five coumarin derivatives using DFT at the B3LYP/6-31G(d,p) level of theory calculated these descriptors to classify the molecules' relative reactivities. asrjetsjournal.org
HOMO-LUMO Gap (ΔE): A smaller gap indicates lower stability and higher reactivity.
Chemical Hardness (η) and Softness (S): Hardness measures resistance to a change in electron distribution. Softness is the inverse of hardness; a softer molecule is more reactive.
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.
The results from this study showed that substituent groups (like -NO₂) significantly influence the electronic properties and therefore the reactivity of the coumarin ring system. asrjetsjournal.org For this compound, the large, electron-rich cholesterol group would act as a significant substituent on the o-coumaric acid framework, influencing its electronic structure. The conjugated system of the coumarate moiety is where most electronic activity, such as light absorption or reaction, is likely to occur.
| Compound | E(HOMO) | E(LUMO) | Gap (ΔE) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
|---|---|---|---|---|---|---|
| Coumarin-M1 | -6.845 | -1.847 | 4.998 | 2.499 | 0.200 | 3.953 |
| Coumarin-M2 | -6.792 | -1.804 | 4.988 | 2.494 | 0.200 | 3.886 |
| Coumarin-M3 (-NO₂) | -8.445 | -4.512 | 3.933 | 1.967 | 0.254 | 5.475 |
Data adapted from a DFT study on coumarin derivatives. asrjetsjournal.org These values illustrate how electronic properties are calculated and how they vary with molecular structure.
Analytical Modeling of Phase Behavior in Complex Lipid Mixtures
The phase behavior of cholesteryl esters is critical to their function and pathology, particularly in the formation of lipid droplets within atherosclerotic plaques. nih.gov Analytical models, complemented by experimental data, are used to understand and predict this behavior in complex mixtures.
An analytical model based on classical nucleation theory has been developed to explain the metastability of cholesteryl ester mixtures found in physiological dispersions. nih.gov This model incorporates temperature, time, and lipid composition as key variables to predict the conditions under which cholesteryl esters will crystallize from a fluid state. nih.gov
Key Parameters and Findings:
Nucleation Theory: The model describes the formation of small crystalline nuclei (homogeneous nucleation) from a cooled, melted dispersion of cholesteryl esters. This process is energetically unfavorable until the system is cooled significantly below its melting point. nih.gov
Interfacial Tension (σ): A key parameter in the model is sigma (σ), the tension at the surface between a crystal nucleus and the surrounding fluid. A higher σ value indicates a greater energetic barrier to nucleation, meaning the mixture is more likely to remain in a metastable fluid state. nih.gov
Influence of Composition:
Unsaturated Esters: The value of σ was found to increase with a higher content of unsaturated cholesteryl esters (like cholesteryl oleate). This suggests that unsaturation hinders crystallization and promotes a fluid state. nih.gov
Triglycerides: The addition of triacylglycerol also increased σ, further stabilizing the fluid phase. nih.gov
Free Cholesterol: In contrast, the addition of free cholesterol was found to decrease σ, making nucleation more favorable. nih.gov
Experimental studies using techniques like differential thermal analysis and C-13 MASNMR have provided phase diagrams for various binary and ternary mixtures of cholesteryl esters. researchgate.netscispace.com These studies show that mixtures often have complex phase transitions, including cholesteric and smectic liquid-crystalline phases, and that the presence of different esters (e.g., saturated vs. unsaturated) significantly alters the melting points and phase structures. researchgate.netscispace.com For a molecule like this compound, its phase behavior in a mixture would be influenced by the rigid, planar coumarate ring system, likely affecting the packing and transition temperatures in unique ways compared to esters with flexible aliphatic chains.
| System | Transition | Temperature (°C) |
|---|---|---|
| Cholesteryl Linoleate / Oleate (50/50 wt%) | Solid → Smectic | 33 |
| Smectic → Cholesteric | 41 | |
| Cholesteryl Oleate / Stearate (50/50 wt%) | Solid → Smectic | 48 |
| Smectic → Cholesteric | 52 | |
| Cholesteryl Linoleate / Stearate (50/50 wt%) | Solid → Smectic | 44 |
| Smectic → Cholesteric | 49 |
Data adapted from thermal studies of binary cholesteryl ester mixtures. scispace.com These transitions are monotropic, observed upon cooling from the isotropic liquid state.
Future Directions and Emerging Research Avenues for Cholesteryl O Coumarate
Exploration of Novel Biological Roles in Underexplored Cellular Contexts
The biological activities of coumarin (B35378) and its derivatives, including their roles in various cellular processes, are well-documented. However, the specific functions of cholesteryl-o-coumarate remain largely enigmatic. Future investigations should focus on elucidating its potential roles in cellular contexts that have not yet been thoroughly examined.
One promising area of exploration is the molecule's interaction with and modulation of cellular membranes. Given its cholesterol moiety, it is plausible that this compound integrates into lipid bilayers, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins. Research could focus on its effects in specialized membrane microdomains, such as lipid rafts, which are crucial for signal transduction and protein trafficking. mdpi.com The interaction of the coumarin headgroup with membrane components could lead to unique biophysical properties and biological outcomes.
Furthermore, the potential for this compound to influence intracellular signaling pathways warrants investigation. Coumarins are known to interact with a variety of enzymes and receptors. The cholesterol tail of this compound could serve to anchor the molecule in specific cellular compartments, thereby localizing the activity of the o-coumarate portion. For instance, its effects on pathways related to inflammation, oxidative stress, and apoptosis in different cell types could be a key research focus. nih.gov
Development of this compound as a Mechanistic Tool in Lipidomics Research
The field of lipidomics, which aims to comprehensively map the lipid content of cells and tissues, could significantly benefit from the development of novel molecular probes. nih.gov this compound, with its inherent fluorescent properties derived from the coumarin group, is an ideal candidate for such applications.
As a fluorescent analog of cholesterol, it can be used to visualize and track the movement and distribution of cholesterol within living cells in real-time. This could provide invaluable insights into cholesterol trafficking pathways, its association with different organelles, and its role in the formation of lipid droplets. Advanced microscopy techniques, coupled with the use of this compound, could illuminate the dynamics of cholesterol in both healthy and diseased states.
Moreover, this compound could be employed as an internal standard in mass spectrometry-based lipidomics workflows. mdpi.com Its unique mass and fluorescent tag would allow for precise quantification of cholesterol and its esters in complex biological samples, improving the accuracy and reliability of lipidomic analyses. nih.gov
| Potential Application in Lipidomics | Description |
| Live-Cell Imaging | Utilization of the inherent fluorescence of the coumarin moiety to visualize cholesterol trafficking and localization within cellular compartments. |
| Internal Standard | Employment in mass spectrometry for the accurate quantification of cholesterol and cholesteryl esters in complex biological matrices. |
| Membrane Fluidity Probe | Investigation of changes in membrane biophysical properties upon incorporation of the molecule into lipid bilayers. |
Innovations in Green Chemistry for this compound Synthesis
Traditional chemical synthesis methods often rely on harsh reagents and organic solvents, which pose environmental and health risks. The principles of green chemistry advocate for the development of more sustainable and environmentally benign synthetic routes. sphinxsai.com Future research on this compound should prioritize the development of such "green" synthesis protocols.
One promising approach is the use of biocatalysts, such as enzymes, to carry out the esterification of cholesterol and o-coumaric acid. researchgate.net Enzymes operate under mild conditions, often in aqueous environments, and exhibit high specificity, reducing the formation of unwanted byproducts. researchgate.net The exploration of lipases and esterases for this transformation could lead to a highly efficient and sustainable synthesis method.
Another avenue for green synthesis involves the use of alternative, environmentally friendly solvents, such as supercritical fluids (e.g., supercritical carbon dioxide) or ionic liquids. mdpi.com These solvents can offer improved reaction rates and easier product separation while minimizing the use of volatile organic compounds. The development of a one-pot synthesis in a green solvent system would represent a significant advancement. ajgreenchem.com
| Green Synthesis Strategy | Advantages |
| Biocatalysis | High specificity, mild reaction conditions, reduced waste, use of renewable resources. |
| Supercritical Fluids | Environmentally benign, tunable solvent properties, ease of product separation. |
| Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling. |
Advanced Multiscale Modeling of this compound Interactions in Complex Biological Environments
To fully comprehend the behavior of this compound at a molecular level, computational modeling will be an indispensable tool. rsc.org Advanced multiscale modeling techniques can provide insights that are often difficult to obtain through experimental methods alone. americanscientist.orgnih.gov
Molecular dynamics (MD) simulations can be employed to model the insertion and orientation of this compound within a lipid bilayer. These simulations can predict how the molecule affects membrane properties such as thickness, fluidity, and lateral organization. They can also reveal specific interactions between the coumarin and cholesterol moieties with surrounding lipids and membrane proteins.
Coarse-grained (CG) modeling, which simplifies the representation of molecules, can be used to study larger systems and longer timescales. diva-portal.org This would allow for the simulation of the collective behavior of many this compound molecules within a membrane or their interaction with larger cellular structures. By combining different levels of theory, from quantum mechanics to coarse-grained models, a comprehensive understanding of the molecule's interactions in complex biological environments can be achieved. arxiv.org
| Modeling Technique | Research Focus |
| Molecular Dynamics (MD) | Atomic-level interactions, orientation in membranes, effects on local membrane properties. |
| Coarse-Grained (CG) Modeling | Large-scale membrane organization, collective behavior, interactions with larger cellular components. |
| Quantum Mechanics (QM) | Electronic properties of the coumarin moiety, reactivity, and spectroscopic properties. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Cholesteryl--coumarate, and how can its structural purity be validated?
- Methodological Answer : Synthesis typically involves esterification between cholesterol and -coumaric acid using carbodiimide crosslinkers (e.g., EDC) in anhydrous conditions. Post-synthesis, validate purity via:
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with reference data to confirm ester bond formation and absence of unreacted precursors .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 280 nm) to assess retention time consistency and quantify impurities (<2% acceptable) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) matching theoretical molecular weights .
Q. Which analytical techniques are most effective for characterizing Cholesteryl--coumarate in complex biological matrices?
- Methodological Answer : For in vitro or ex vivo studies:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify low concentrations (ng/mL range) using deuterated internal standards to correct matrix effects .
- Thin-Layer Chromatography (TLC) : Screen for degradation products using silica plates and a mobile phase of hexane:ethyl acetate (7:3 v/v), visualized under UV light .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl stretches (~1740 cm) and phenolic O-H bonds (~3400 cm) to confirm stability under storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Cholesteryl--coumarate across different in vitro models?
- Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or metabolite interference. Address these by:
- Standardizing Assay Conditions : Use matched cell lines (e.g., HepG2 vs. primary hepatocytes) with controlled passage numbers and serum-free media to minimize confounding factors .
- Metabolite Profiling : Incubate Cholesteryl--coumarate with target cells and analyze supernatants via LC-MS to rule out hydrolysis to free -coumaric acid, which may exhibit independent activity .
- Dose-Response Meta-Analysis : Pool data from multiple studies and apply Hill equation modeling to identify EC variability thresholds (e.g., ±20% indicates methodological divergence) .
Q. What experimental design strategies optimize the study of Cholesteryl--coumarate’s membrane interactions in lipid bilayer models?
- Methodological Answer : To investigate lipid incorporation and fluidity effects:
- Langmuir-Blodgett Troughs : Measure changes in surface pressure (π)-area (A) isotherms to assess monolayer packing efficiency with varying Cholesteryl--coumarate concentrations .
- Fluorescence Anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes in liposomes to quantify membrane rigidity changes, ensuring temperature control (±0.5°C) to avoid phase transition artifacts .
- Molecular Dynamics Simulations : Compare simulation trajectories (e.g., GROMACS) with experimental data to validate hydrogen bonding patterns between -coumarate and phospholipid headgroups .
Q. How should researchers address inconsistent stability data for Cholesteryl--coumarate in long-term storage studies?
- Methodological Answer : Stability variations often stem from oxidative degradation or hydrolysis. Mitigate by:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation kinetics via HPLC. Use Arrhenius modeling to extrapolate shelf life under standard conditions .
- Antioxidant Screening : Co-incubate with butylated hydroxytoluene (BHT) or nitrogen-purged vials to assess oxidation pathways. Quantify peroxide formation via iodometric titration .
- pH-Rate Profiling : Conduct hydrolysis studies at pH 2–9 to identify degradation "hotspots" and optimize formulation buffers (e.g., citrate pH 4.5 minimizes ester cleavage) .
Methodological Best Practices
- Data Reproducibility : Document all synthesis and assay protocols in line with the "Methods" guidelines from Reviews in Analytical Chemistry (e.g., reagent lot numbers, equipment calibration dates) .
- Conflict Resolution : When contradictory data arise, prioritize peer-reviewed studies using validated reference standards and transparent statistical reporting (e.g., p-values with Bonferroni correction) .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and include negative controls to distinguish compound-specific effects from systemic stress responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
